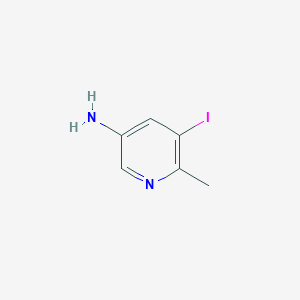

5-Iodo-6-methylpyridin-3-amine

Description

Strategic Importance of Pyridine (B92270) Ring Systems in Chemical Synthesis

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental structural motif in a multitude of scientifically and commercially significant molecules. researchgate.netresearchgate.net Its presence is ubiquitous across various sectors, from life sciences to material sciences.

In medicinal chemistry, the pyridine scaffold is one of the most common heterocyclic rings found in drugs approved by the U.S. Food and Drug Administration (FDA). researchgate.net Its incorporation into a molecule can enhance solubility, bioavailability, metabolic stability, and the ability to form hydrogen bonds, all of which are critical pharmacokinetic and pharmacodynamic properties. enpress-publisher.com Consequently, pyridine derivatives exhibit a vast spectrum of biological activities and are integral to drugs with applications as anticancer, antiviral, antibacterial, anti-inflammatory, and analgesic agents. researchgate.netnih.gov

Beyond pharmaceuticals, pyridine systems are crucial in agrochemicals, including fungicides, herbicides, and insecticides. enpress-publisher.com They also serve as essential ligands for transition metal catalysts, components of alkaloids and vitamins, and building blocks for functional organic materials with specific electronic and optical properties. researchgate.netontosight.ai The adaptability of the pyridine ring makes it a consistently sought-after target for synthetic chemists aiming to develop novel and effective molecules. enpress-publisher.com

Intrinsic Challenges in Regioselective Functionalization of Pyridines

Despite their importance, the chemical modification of pyridines presents significant challenges, primarily concerning regioselectivity. The pyridine ring is inherently electron-deficient due to the electron-withdrawing nature of the nitrogen atom. This electronic characteristic makes electrophilic aromatic substitution difficult and typically requires harsh reaction conditions. researchgate.netnih.gov

The reactivity of the carbon atoms in the pyridine ring is not uniform. The C2 (alpha) and C4 (gamma) positions are more susceptible to nucleophilic attack and direct C-H functionalization due to the electronic influence of the ring nitrogen. researchgate.netresearchgate.net However, achieving selective functionalization at the C3 (beta) position is a persistent and formidable challenge in heterocyclic chemistry. researchgate.netresearchgate.net Reactions often yield mixtures of isomers, complicating purification and reducing the efficiency of synthetic routes. researchgate.net

To overcome these hurdles, chemists have developed innovative strategies. These include the temporary conversion of the pyridine into a more reactive electron-rich intermediate, the use of directing groups to guide functionalization to a specific position, and the development of new catalytic protocols. nih.govnih.gov These advanced methods aim to provide milder and more precise pathways to access specific, highly valuable substituted pyridines that are otherwise difficult to synthesize. nih.gov

Research Context of 5-Iodo-6-methylpyridin-3-amine as a Pyridine Derivative

This compound is a polysubstituted pyridine derivative that serves as a valuable building block in organic synthesis. Its utility stems from the specific arrangement of its functional groups—an iodo group, a methyl group, and an amino group—which provide multiple reaction sites for constructing more complex molecules. This compound is available for research purposes, indicating its role as an intermediate in the discovery and development of new chemical entities. bldpharm.com

The key features of this molecule are:

The Iodo Group: The iodine atom at the C5 position is a highly effective leaving group in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions. smolecule.com This allows for the straightforward formation of new carbon-carbon or carbon-heteroatom bonds at this position.

The Amino Group: The primary amine at the C3 position is a versatile functional group. It can act as a nucleophile, a base, or a directing group for further substitutions on the pyridine ring. smolecule.comresearchgate.net It can also be diazotized or acylated to introduce a wide array of other functionalities.

The Methyl Group: The methyl group at the C6 position influences the electronic properties and steric environment of the ring, which can affect the reactivity and selectivity of subsequent chemical transformations.

The combination of these substituents on a single pyridine core makes this compound a useful precursor for synthesizing complex, multi-functionalized heterocyclic systems for applications in medicinal chemistry and materials science. evitachem.com

Chemical Compound Data

| Property | Value |

| Compound Name | This compound |

| CAS Number | 905439-51-2 bldpharm.com |

| Molecular Formula | C₆H₇IN₂ bldpharm.com |

| Molecular Weight | 234.04 g/mol bldpharm.com |

| SMILES | NC1=CC(I)=C(C)N=C1 bldpharm.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H7IN2 |

|---|---|

Molecular Weight |

234.04 g/mol |

IUPAC Name |

5-iodo-6-methylpyridin-3-amine |

InChI |

InChI=1S/C6H7IN2/c1-4-6(7)2-5(8)3-9-4/h2-3H,8H2,1H3 |

InChI Key |

QWXWMSPUXMUHOD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=N1)N)I |

Origin of Product |

United States |

Reactivity and Chemical Transformations of 5 Iodo 6 Methylpyridin 3 Amine

Transition Metal-Catalyzed Cross-Coupling Reactions

The iodine atom at the C5 position of 5-Iodo-6-methylpyridin-3-amine serves as an excellent handle for transition metal-catalyzed cross-coupling reactions. The carbon-iodine bond is relatively weak, facilitating oxidative addition to low-valent metal centers, which is often the rate-determining step in many catalytic cycles. This reactivity enables the formation of new carbon-carbon and carbon-nitrogen bonds, providing access to a diverse range of substituted pyridine (B92270) derivatives.

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds, typically between an organohalide and an organoboron compound, catalyzed by a palladium complex. While direct studies on this compound are not extensively documented, the reactivity of the closely related analog, 5-bromo-2-methylpyridin-3-amine (B1289001), provides significant insight. In a study by Khan et al., 5-bromo-2-methylpyridin-3-amine was successfully coupled with a variety of arylboronic acids. mdpi.com The reaction was carried out in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base, typically potassium phosphate (B84403) (K₃PO₄), in a solvent mixture like 1,4-dioxane (B91453) and water. mdpi.com

Given that the C-I bond is generally more reactive than the C-Br bond in palladium-catalyzed cross-coupling reactions, it is expected that this compound would undergo Suzuki-Miyaura coupling under similar or even milder conditions. The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl iodide to a Pd(0) species, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product and regenerate the catalyst.

A representative reaction scheme is shown below:

Scheme 1: Proposed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

The following table outlines typical conditions for the Suzuki-Miyaura coupling based on the bromo-analog.

| Catalyst | Base | Solvent | Temperature (°C) |

| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/Water | 85-95 |

Table 1: Typical Reaction Conditions for Suzuki-Miyaura Coupling of Halopyridinamines.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. This reaction is of great importance in medicinal chemistry for the synthesis of arylamines. The C5-iodo position of this compound is a suitable electrophilic partner for this transformation.

The reaction mechanism involves the oxidative addition of the C-I bond to the Pd(0) catalyst, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and subsequent reductive elimination to afford the C-N coupled product.

A general scheme for the Buchwald-Hartwig amination is presented below:

Scheme 2: General Buchwald-Hartwig amination of this compound.

The table below summarizes typical catalyst systems used for the Buchwald-Hartwig amination of iodo-pyridines.

| Palladium Source | Ligand | Base | Solvent |

| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene |

| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Dioxane |

Table 2: Common Catalyst Systems for Buchwald-Hartwig Amination.

Sonogashira Coupling

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, typically in the presence of a copper(I) co-catalyst and an amine base. wikipedia.org This reaction is a reliable method for the synthesis of arylalkynes. The C5-iodo substituent of this compound makes it an ideal substrate for this transformation.

General procedures for Sonogashira couplings often involve a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) or bis(triphenylphosphine)palladium(II) dichloride, a copper(I) salt such as copper(I) iodide (CuI), and an amine base like triethylamine (B128534) (Et₃N), which can also serve as the solvent. soton.ac.uk The reaction mechanism is thought to involve a palladium catalytic cycle and a copper catalytic cycle, where the copper acetylide is the active species in the transmetalation step.

A representative Sonogashira coupling reaction is shown below:

Scheme 3: Sonogashira coupling of this compound.

Heck Coupling

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene in the presence of a base. wikipedia.org This reaction provides a means to introduce alkenyl substituents onto the pyridine ring at the C5 position.

Typical conditions for a Heck reaction include a palladium catalyst, often palladium(II) acetate (B1210297) [Pd(OAc)₂], a phosphine (B1218219) ligand, and a base such as triethylamine or potassium carbonate. nih.gov The reaction mechanism involves oxidative addition of the aryl iodide to Pd(0), followed by migratory insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination to release the product and regenerate the catalyst. nih.gov

A general scheme for the Heck reaction is as follows:

Scheme 4: Heck reaction of this compound.

The following table provides an overview of typical conditions for Sonogashira and Heck reactions.

| Reaction | Catalyst | Co-catalyst/Ligand | Base | Solvent |

| Sonogashira | Pd(PPh₃)₄ | CuI | Et₃N | THF/Et₃N |

| Heck | Pd(OAc)₂ | PPh₃ | Et₃N | DMF |

Table 3: Typical Conditions for Sonogashira and Heck Couplings.

Functional Group Interconversions of the Amine Moiety at C3

The primary amine group at the C3 position offers a site for various functional group interconversions, allowing for further diversification of the molecular scaffold. These transformations include acylation to form amides, which can also serve as a protecting group strategy, and diazotization, which opens up pathways to a wide range of other functionalities.

The primary amine of this compound can be readily acylated to form the corresponding amide. This transformation is not only a common synthetic step but also serves as a strategy to protect the amine group during subsequent reactions, for example, to prevent its interference in certain cross-coupling reactions or to modify its electronic influence on the pyridine ring.

A common acylating agent is acetic anhydride (B1165640), which reacts with the amine, often in the presence of a catalytic amount of acid, to form the N-acetyl derivative. A study on the analogous 5-bromo-2-methylpyridin-3-amine demonstrated a straightforward acylation procedure using acetic anhydride in acetonitrile (B52724) with a few drops of sulfuric acid. mdpi.com

Scheme 5: Acylation of this compound.

This acylation can be advantageous in Suzuki-Miyaura couplings, as the acetylated compound may exhibit different solubility and reactivity profiles. mdpi.com The amide can be subsequently hydrolyzed back to the amine if required, making it an effective protecting group.

| Acylating Agent | Catalyst/Solvent | Product |

| Acetic Anhydride | H₂SO₄ (cat.), Acetonitrile | N-(5-Iodo-6-methylpyridin-3-yl)acetamide |

Table 4: Conditions for the Acylation of the Amine Moiety.

Diazotization of primary aromatic amines is a classic transformation that converts the amino group into a diazonium salt, which is a versatile intermediate. This reaction is typically carried out by treating the amine with nitrous acid (HNO₂), generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C).

The resulting diazonium salt of this compound would be a reactive species that can undergo a variety of subsequent transformations. For example, in Sandmeyer-type reactions, the diazonium group can be replaced by various substituents, including halogens (Cl, Br), cyano (CN), and hydroxyl (OH) groups. This allows for the introduction of a wide range of functional groups at the C3 position, further enhancing the synthetic utility of the original scaffold.

Scheme 6: Diazotization of this compound and subsequent Sandmeyer reaction.

While specific literature on the diazotization of this compound is scarce, the general principles of diazotization of aromatic amines are well-established and would be applicable. researchgate.net The stability and reactivity of the resulting diazonium salt would be influenced by the electronic nature of the substituted pyridine ring.

| Reagents | Conditions | Intermediate |

| NaNO₂, HCl(aq) | 0-5 °C | 5-Iodo-6-methylpyridine-3-diazonium chloride |

Table 5: Typical Conditions for Diazotization.

Nucleophilic Aromatic Substitution Reactions

Direct nucleophilic aromatic substitution (SNAr) of the iodide in this compound is generally challenging. The pyridine nitrogen activates the C2 and C4 positions towards nucleophilic attack. Consequently, a leaving group at the C5 position, as in the title compound, is significantly less reactive in traditional SNAr reactions.

However, the substitution of the iodo group can be effectively achieved through palladium-catalyzed cross-coupling reactions, which proceed via a different mechanism. These methods have become standard for the functionalization of aryl and heteroaryl halides.

Palladium-Catalyzed Cross-Coupling Reactions:

Suzuki Coupling: The reaction of this compound with various boronic acids or esters in the presence of a palladium catalyst and a base is an effective method for forming carbon-carbon bonds. This reaction is highly versatile and tolerates a wide range of functional groups. A similar transformation has been successfully demonstrated for the analogous 5-bromo-2-methylpyridin-3-amine, suggesting the feasibility for the iodo-derivative. nih.gov

Buchwald-Hartwig Amination: This reaction allows for the formation of a new carbon-nitrogen bond by coupling this compound with a primary or secondary amine, catalyzed by a palladium-phosphine complex. This provides a route to more complex diamine structures. wikipedia.orglibretexts.org

Sonogashira Coupling: The palladium- and copper-co-catalyzed coupling with terminal alkynes offers a direct method to introduce alkynyl functionalities, leading to the synthesis of arylalkynes. wikipedia.orgorganic-chemistry.org

Table 1: Potential Palladium-Catalyzed Cross-Coupling Reactions of this compound

| Coupling Reaction | Reagents | Product Type |

| Suzuki Coupling | R-B(OH)₂, Pd catalyst, Base | 5-Aryl/vinyl-6-methylpyridin-3-amine |

| Buchwald-Hartwig Amination | R¹R²NH, Pd catalyst, Base | 5-(R¹R²N)-6-methylpyridin-3-amine |

| Sonogashira Coupling | R-C≡CH, Pd catalyst, Cu(I) co-catalyst, Base | 5-(Alkynyl)-6-methylpyridin-3-amine |

Regioselective Transformations of the Methyl Group at C6

The methyl group at the C6 position of this compound is amenable to several regioselective transformations, further enhancing the synthetic utility of this compound.

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or nitric acid. google.com This transformation provides access to nicotinic acid derivatives, which are important in medicinal chemistry.

Halogenation: Free-radical halogenation of the methyl group can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under UV irradiation or in the presence of a radical initiator. This would yield the corresponding halomethylpyridine, a versatile intermediate for further nucleophilic substitutions.

Deprotonation and Functionalization: Treatment with a strong base, such as an organolithium reagent, can deprotonate the methyl group to form a lithiated species. This nucleophilic intermediate can then react with various electrophiles (e.g., aldehydes, ketones, alkyl halides) to introduce new functional groups at the C6-methyl position.

Table 2: Potential Regioselective Transformations of the C6-Methyl Group

| Transformation | Reagents | Product Type |

| Oxidation | KMnO₄ or HNO₃ | 5-Iodo-3-aminopyridine-6-carboxylic acid |

| Halogenation | NBS or NCS, radical initiator | 5-Iodo-6-(halomethyl)pyridin-3-amine |

| Deprotonation/Functionalization | 1. Strong Base (e.g., n-BuLi) 2. Electrophile (E⁺) | 5-Iodo-6-(CH₂-E)pyridin-3-amine |

Mechanistic Investigations and Computational Chemistry Studies

Unraveling Reaction Pathways in Pyridine (B92270) Functionalization

The electron-deficient nature of the pyridine ring and the coordinating ability of the nitrogen atom present unique challenges and opportunities for selective functionalization. researchgate.net Various mechanistic pathways, including radical, electrophilic, and metal-catalyzed reactions, have been explored to modify the pyridine core.

Radical functionalization of pyridines offers reactivity patterns that are often complementary to traditional ionic pathways. The classic Minisci reaction, for instance, typically functionalizes the C2 and C4 positions due to the electrophilic nature of the radical species attacking the protonated, electron-deficient pyridine ring. acs.orgnih.gov

However, alternative strategies harness the reactivity of pyridinyl radicals. These intermediates can be generated through single-electron transfer (SET) reduction of pyridinium (B92312) ions. acs.org The resulting pyridinyl radical is a key intermediate that can effectively couple with other radical species, such as allylic radicals. This approach enables distinct positional selectivity that diverges from classical Minisci chemistry. acs.org For 5-Iodo-6-methylpyridin-3-amine, the formation of a pyridinium salt followed by reduction could lead to a pyridinyl radical, with the substitution pattern influencing the spin density distribution and subsequent coupling reactions. acs.org

Mechanistic studies, including radical inhibition and trapping experiments, have been instrumental in confirming the involvement of radical intermediates in various pyridine functionalization reactions, such as thiolation and selenylation. researchgate.net

Electrophilic aromatic substitution (SEAr) on the pyridine ring is generally challenging due to the ring's electron-deficient character, a consequence of the electronegative nitrogen atom. quimicaorganica.orgyoutube.com These reactions typically require harsh conditions and show a strong preference for substitution at the C3 and C5 positions. quimicaorganica.orgaklectures.com This regioselectivity is due to the greater stability of the carbocation intermediate (sigma complex) formed upon attack at C3, which avoids placing a positive charge on the electronegative nitrogen atom—a destabilizing feature seen in the intermediates for C2 and C4 attack. quimicaorganica.orgstudy.comquora.com

In the case of this compound, the substituents significantly influence the SEAr pathway.

Amino Group (at C3): As a powerful activating group, it strongly directs incoming electrophiles to the positions ortho and para to itself (C2 and C4).

Methyl Group (at C6): This is a weaker activating group, directing to its ortho and para positions (C5 and C2).

Iodo Group (at C5): Halogens are deactivating yet ortho, para-directing.

Ring Nitrogen: The nitrogen atom itself strongly deactivates the ring, particularly at the C2, C4, and C6 positions.

The ultimate regioselectivity of an electrophilic attack on this compound would depend on the reaction conditions and the nature of the electrophile, resulting from a complex interplay of these directing effects. Some reactions, such as fluorination of pyridine intermediates, have been shown to proceed via a two-electron electrophilic substitution pathway. researchgate.net

Metal-catalyzed cross-coupling and C-H functionalization reactions are powerful tools for modifying pyridines. Central to many of these catalytic cycles are the fundamental steps of oxidative addition and reductive elimination. wikipedia.orglibretexts.org

Oxidative addition is a process where a metal center, typically in a low oxidation state (e.g., Pd(0)), inserts into a bond (e.g., C-X, C-H), leading to an increase in the metal's oxidation state and coordination number. wikipedia.orglibretexts.org For this compound, the carbon-iodine bond is a prime site for oxidative addition with a palladium(0) catalyst, forming a Pd(II)-pyridyl intermediate. This step is crucial for initiating cross-coupling reactions like Suzuki, Negishi, and Sonogashira couplings. wikipedia.org

Reductive elimination is the reverse process, where two ligands on the metal center are eliminated to form a new bond, while the metal's oxidation state and coordination number decrease. wikipedia.orglibretexts.org This is often the final, product-forming step in a catalytic cycle. umb.edu For example, after oxidative addition to the C-I bond of this compound and a subsequent step like transmetalation, the desired cross-coupled product would be formed via reductive elimination from the Pd(II) center, regenerating the Pd(0) catalyst. libretexts.orgacs.org The ligands must typically be in a cis position to each other for reductive elimination to occur. libretexts.orgumb.edu

These mechanistic steps are invoked in numerous catalytic processes and have been demonstrated for various metal centers, including gold, in addition to the more common palladium. acs.org

| Mechanistic Step | Description | Relevance to this compound |

| Oxidative Addition | A low-valent metal center inserts into a covalent bond, increasing its oxidation state by two. libretexts.org | The C5-I bond is a reactive site for oxidative addition with catalysts like Pd(0), initiating cross-coupling reactions. |

| Reductive Elimination | Two cis-ligands are eliminated from a metal center to form a new bond, decreasing the metal's oxidation state by two. libretexts.org | This is the product-forming step in cross-coupling, creating a new C-C or C-heteroatom bond at the C5 position. |

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms. It is defined as the ratio of the reaction rate of a substrate with a lighter isotope (kL) to that with a heavier isotope (kH). wikipedia.org A primary KIE (typically >2) is observed when a bond to the isotope is broken in the rate-determining step of the reaction.

In the context of pyridine functionalization, KIE studies are frequently used to determine if C-H bond cleavage is the rate-limiting step. For example, in a palladium-catalyzed C3-alkenylation of pyridine, a kH/kD value of 4.0 indicated that the C-H bond cleavage was mediated by the palladium catalyst in the rate-determining step. nih.gov Similarly, a primary KIE of 4.2 was observed in a Pd-catalyzed C3-arylation of pyridine. nih.gov Mechanistic investigations into C-H arylation with diaryliodonium salts have also utilized KIE studies to probe the reaction pathway. nih.gov The absence or presence of a significant KIE helps distinguish between different proposed mechanisms. snnu.edu.cnrsc.org

| Reaction Type | Substrate | kH/kD Value | Mechanistic Implication |

| Pd-catalyzed C3-Alkenylation | Pyridine | 4.0 | C-H bond cleavage is involved in the rate-determining step. nih.gov |

| Pd-catalyzed C3-Arylation | Quinoline | 4.2 | C-H bond cleavage is involved in the rate-determining step. nih.gov |

Density Functional Theory (DFT) Applications

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for studying reaction mechanisms and predicting chemical reactivity. unjani.ac.idnih.gov DFT allows for the calculation of molecular structures, energies, and electronic properties, providing deep insights that complement experimental findings. unjani.ac.id

DFT calculations are widely used to predict the reactivity and regioselectivity of reactions involving pyridines. researchgate.netnih.govnih.gov By analyzing the electronic structure of reactants and the energy profiles of possible reaction pathways, researchers can rationalize observed outcomes and predict new ones.

Key applications of DFT in this area include:

Frontier Molecular Orbital (FMO) Analysis: The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can indicate the most likely sites for nucleophilic and electrophilic attack, respectively. researchgate.netnih.gov For this compound, DFT could map the HOMO and LUMO to predict how its substituent pattern influences reactivity.

Molecular Electrostatic Potential (MEP) Maps: MEP maps visualize the electron density distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, thereby predicting sites for chemical reactions. researchgate.netresearchgate.net

Transition State Analysis: DFT can be used to locate and calculate the energies of transition states for different reaction pathways. The pathway with the lowest activation energy is predicted to be the most favorable, allowing for the prediction of regioselectivity. unjani.ac.id For example, DFT calculations have been used to explain the C3 regioselectivity in the reaction of Zincke imines with amidyl radicals. researchgate.net

Conceptual DFT: Reactivity descriptors such as Fukui functions can be calculated to quantify the susceptibility of different atomic sites within a molecule to nucleophilic or electrophilic attack, aiding in the prediction of regioselectivity. mit.eduresearchgate.net

These computational approaches have been successfully applied to understand the reactivity of various substituted pyridines, providing a theoretical foundation for the design of new synthetic strategies. researchgate.netresearchgate.netsemanticscholar.org

Following a comprehensive search for scholarly articles and research data, it has been determined that there is no specific published research available in the public domain concerning the mechanistic investigations and computational chemistry studies of This compound that align with the requested outline.

Detailed computational analyses focusing on:

Electronic Structure Analysis and Frontier Molecular Orbitals

Elucidation of Transition States and Energetic Profiles

Solvent Effects and Aggregation States in Mechanistic Models

for the specific compound This compound have not been found in the accessible scientific literature. Consequently, the generation of a thorough, informative, and scientifically accurate article with detailed research findings and data tables, as per the user's instructions, is not possible at this time.

While computational studies exist for other substituted pyridine derivatives, the user's strict requirement to focus solely on "this compound" and not introduce information outside the explicit scope prevents the inclusion of data from related but distinct molecules.

Advanced Analytical and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the unambiguous determination of the molecular structure of a compound. For 5-Iodo-6-methylpyridin-3-amine, both ¹H and ¹³C NMR would be required for a complete structural assignment.

¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments. Key expected signals would include those for the two aromatic protons on the pyridine (B92270) ring and the protons of the methyl group. The chemical shifts (δ) and coupling constants (J) between adjacent protons would be crucial for confirming the substitution pattern on the pyridine ring. The amine (-NH₂) protons might appear as a broad singlet.

¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule. For this compound, one would expect to observe six distinct signals corresponding to the five carbons of the pyridine ring and the one methyl carbon. The chemical shifts would be influenced by the attached functional groups (iodo, methyl, and amine) and the nitrogen atom within the ring.

Currently, specific, experimentally verified ¹H and ¹³C NMR data for this compound are not published in the available literature.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation pattern.

The molecular formula for this compound is C₆H₇IN₂. Its exact mass would be calculated, and the mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to this mass. Due to the presence of a nitrogen atom, this compound would follow the nitrogen rule, and an odd nominal molecular weight would be expected.

Analysis of the fragmentation pattern would provide evidence for the compound's structure. Common fragmentation pathways for aromatic amines can include the loss of small molecules or radicals. The presence of iodine would also lead to characteristic isotopic patterns and potential fragmentation involving the carbon-iodine bond.

However, detailed experimental mass spectrometry data, including specific m/z values for the molecular ion and major fragments of this compound, have not been found in the reviewed sources.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule based on the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

N-H stretching: Typically two bands in the 3300-3500 cm⁻¹ region for the primary amine (-NH₂).

C-H stretching: Aromatic and aliphatic C-H stretches just above and below 3000 cm⁻¹, respectively.

N-H bending: A band around 1600 cm⁻¹.

C=C and C=N stretching: Bands in the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring.

C-N stretching: Typically found in the 1250-1335 cm⁻¹ range for aromatic amines.

C-I stretching: Usually appears in the far-infrared region, typically below 600 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is useful for compounds containing chromophores like aromatic rings. The UV-Vis spectrum of this compound would be expected to show absorption maxima (λ_max) characteristic of a substituted pyridine ring.

Specific, published IR and UV-Vis spectra for this compound are not available.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound could be grown, this technique would provide exact bond lengths, bond angles, and crystal packing information. This would confirm the connectivity and stereochemistry of the molecule beyond any doubt. While crystallographic data is available for the related compound 6-Methylpyridin-3-amine, no such studies have been published for its 5-iodo derivative.

Future Research Trajectories in 5 Iodo 6 Methylpyridin 3 Amine Chemistry

Exploration of Underexplored Reaction Pathways for Functionalization

The inherent reactivity of the iodo, amino, and methyl groups, along with the pyridine (B92270) core, offers multiple avenues for chemical modification. While standard cross-coupling reactions at the iodo-substituted position are well-established for halopyridines, future research will likely delve into less conventional transformations to unlock new chemical space.

Remote C-H Functionalization: The direct functionalization of C-H bonds is a powerful tool for molecular editing. For 5-Iodo-6-methylpyridin-3-amine, research into the selective activation of the C2 and C4 positions represents a significant frontier. Overcoming the directing effects of the existing substituents is a key challenge. nih.gov The use of organosodium reagents, which have shown different reactivity patterns compared to organolithiums, could provide a pathway to deprotonate and functionalize the C4 position. nih.govchemrxiv.org This approach could bypass the need for pre-functionalized starting materials and allow for direct introduction of new groups at a late stage.

Halogen and Metal Exchange Reactions: While the iodine atom is a prime handle for palladium-catalyzed cross-coupling, exploring alternative metal-catalyzed or mediated reactions is a promising area. For instance, investigating halogen exchange (halex) reactions could provide access to the corresponding bromo- or chloro-analogs, which may offer different reactivity profiles. Furthermore, lithiation followed by electrophilic quenching is a classic but powerful method for functionalizing pyridines. However, the stability and potential rearrangement of lithiated intermediates of this specific substrate warrant detailed investigation.

Functionalization via Dearomatized Intermediates: Another emerging area is the use of dearomatized intermediates to achieve novel functionalization patterns. chemrxiv.org By temporarily disrupting the aromaticity of the pyridine ring, it may be possible to introduce substituents at positions that are otherwise difficult to access through conventional electrophilic or nucleophilic aromatic substitution reactions.

Development of Highly Efficient and Sustainable Synthetic Methodologies

The chemical industry's increasing focus on green chemistry is driving the development of more environmentally benign and efficient synthetic methods. nih.govijarsct.co.in Future work on this compound and its derivatives will undoubtedly incorporate these principles.

Microwave and Ultrasound-Assisted Synthesis: These non-conventional energy sources have been shown to accelerate reaction times, improve yields, and reduce energy consumption in the synthesis of pyridine derivatives. ijarsct.co.inresearchgate.netnih.gov Applying microwave irradiation to cross-coupling, condensation, or cyclization reactions involving this compound could lead to more efficient and scalable processes. ijarsct.co.innih.gov

Green Catalysts and Solvents: Research into the use of reusable, non-toxic catalysts is a cornerstone of sustainable chemistry. nih.govresearchgate.net This includes the development of magnetically separable catalysts or catalysis in aqueous media. researchgate.net Similarly, replacing traditional volatile organic solvents with greener alternatives like deep eutectic solvents (DES) could significantly reduce the environmental impact of synthetic procedures. ijarsct.co.in

Multicomponent Reactions (MCRs): One-pot multicomponent reactions offer significant advantages in terms of efficiency and atom economy by combining several synthetic steps without isolating intermediates. researchgate.netacs.org Designing MCRs that incorporate a this compound building block or synthesize a similarly substituted pyridine core in a single step would be a highly valuable and sustainable approach. acs.org

| Parameter | Conventional Methods | Sustainable/Green Methods |

|---|---|---|

| Energy Source | Conventional heating (oil baths, heating mantles) | Microwave irradiation, Ultrasonication ijarsct.co.inresearchgate.net |

| Solvents | Volatile organic compounds (VOCs) | Water, Deep Eutectic Solvents (DES), solvent-free conditions nih.govijarsct.co.in |

| Catalysts | Homogeneous, often precious metal-based, non-reusable | Heterogeneous, reusable, green catalysts (e.g., clays, zeolites) researchgate.netacs.org |

| Process | Multi-step synthesis with intermediate isolation | One-pot, multicomponent reactions (MCRs) researchgate.netacs.org |

| Efficiency | Often lower yields, longer reaction times | Higher yields, significantly shorter reaction times nih.gov |

Integration of Computational Design with Experimental Synthesis

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, enabling the rational design of molecules and the prediction of their properties. nih.gov

Predictive Modeling for Reactivity: Quantum mechanical calculations can be employed to predict the most likely sites for electrophilic or nucleophilic attack, the regioselectivity of C-H functionalization, and the activation barriers for various reaction pathways. chemrxiv.org This can guide experimental efforts by identifying the most promising reaction conditions and avoiding unproductive pathways.

In Silico Screening and Molecular Design: By using the this compound scaffold as a starting point, computational tools can be used to design libraries of virtual compounds with desired electronic, steric, and pharmacokinetic properties. nih.govrsc.org Molecular docking simulations can predict the binding affinity of these designed molecules to biological targets, such as protein kinases, helping to prioritize synthetic targets for potential therapeutic applications. rsc.orgacs.org

Understanding Structure-Property Relationships: Computational studies can provide deep insights into the relationship between the molecular structure of this compound derivatives and their observed properties. This understanding is crucial for the iterative process of lead optimization in drug discovery, allowing for the targeted modification of the scaffold to enhance activity and selectivity. rsc.org

Strategies for Late-Stage Functionalization of Complex Pyridine Derivatives

Late-stage functionalization (LSF) is the introduction of functional groups into a complex molecule at a late point in the synthesis. This strategy is highly valuable in medicinal chemistry for rapidly generating analogs for structure-activity relationship (SAR) studies without the need for de novo synthesis. nih.govcancer.gov

C-H Borylation and Fluorination: Transition metal-catalyzed C-H borylation can install a boronate ester group, which is a versatile handle for subsequent cross-coupling reactions. acs.org While borylation of pyridines often favors the 3- and 4-positions, developing selective methods for the remaining C-H bonds on a this compound core would be highly beneficial. acs.org Another powerful LSF technique is the combination of C-H fluorination followed by nucleophilic aromatic substitution (SNAr). nih.govberkeley.edu This two-step sequence allows for the introduction of a wide range of nitrogen, oxygen, sulfur, and carbon nucleophiles. nih.gov

Minisci-type Reactions: The addition of carbon-centered radicals to protonated pyridines (Minisci reaction) is a classic method for C-H functionalization. nih.gov Future research could explore the regioselectivity of Minisci reactions on complex derivatives of this compound, potentially providing a direct route to install alkyl or aryl groups at the electron-deficient positions of the ring.

Selective Functionalization in Polyfunctional Molecules: A significant challenge in LSF is achieving selectivity in the presence of multiple reactive sites. cancer.gov For a complex molecule containing the this compound core, future research will need to focus on developing highly selective reagents and catalytic systems that can differentiate between the various C-H and C-I bonds, as well as the amino and methyl groups, to modify the target molecule at a single desired position.

| Compound Name |

|---|

| This compound |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Iodo-6-methylpyridin-3-amine, and how can reaction conditions be optimized?

- Methodological Answer : A two-step synthesis is typically employed: (1) halogenation of 6-methylpyridin-3-amine using iodine in the presence of a directing group (e.g., nitro or methoxy) to ensure regioselectivity at the 5-position, followed by (2) deprotection or functional group interconversion. Optimization involves adjusting stoichiometry (e.g., iodine equivalents), temperature (60–80°C), and solvent polarity (e.g., DMF or THF). Reaction progress can be monitored via TLC or HPLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H NMR identifies methyl protons (δ ~2.5 ppm) and aromatic protons (δ ~6.5–8.0 ppm). C NMR confirms the iodine-substituted carbon (δ ~90–100 ppm) and amine-bearing carbon (δ ~140–150 ppm) .

- HRMS : Exact mass analysis verifies molecular ion peaks (e.g., [M+H] for CHIN) with <2 ppm error .

- IR : Amine N-H stretches (~3300 cm) and C-I vibrations (~500 cm) confirm functional groups .

Q. How does the iodine substituent influence the compound’s stability under varying pH conditions?

- Methodological Answer : The electron-withdrawing iodine group increases susceptibility to hydrolysis under basic conditions (pH >10). Stability assays in buffered solutions (pH 2–12) at 25°C, monitored via UV-Vis spectroscopy, reveal degradation kinetics. Acidic conditions (pH <4) may protonate the amine, reducing reactivity .

Advanced Research Questions

Q. How can factorial design optimize the synthesis of this compound while minimizing byproducts?

- Methodological Answer : A 2 factorial design evaluates three factors: iodine equivalents (1.0–1.5), reaction time (4–8 hours), and temperature (60–80°C). Response variables include yield and purity (HPLC). ANOVA identifies significant interactions (e.g., iodine excess reduces regioselectivity at higher temperatures). Central composite design further refines optimal conditions .

Q. What computational strategies predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. Transition state modeling (e.g., Suzuki-Miyaura coupling) identifies steric hindrance from the methyl group and iodine’s leaving group potential. Molecular dynamics simulations in solvent environments (e.g., toluene/water) predict coupling efficiency .

Q. How can contradictory data on the compound’s solubility in polar solvents be resolved?

- Methodological Answer : Contradictions arise from solvent purity or measurement techniques. A systematic approach includes:

- Standardized protocols : Use USP-grade solvents and controlled temperature (25°C).

- Multiple techniques : Compare gravimetric analysis, UV-Vis spectrophotometry, and nephelometry.

- Statistical validation : Apply regression analysis to correlate solvent polarity (Hildebrand parameter) with solubility trends .

Q. What role does the methyl group play in modulating biological activity in structure-activity relationship (SAR) studies?

- Methodological Answer : The methyl group enhances lipophilicity (logP +0.5), improving membrane permeability in cell-based assays. Competitive inhibition assays (e.g., enzyme targets) quantify steric effects via IC shifts. Comparative SAR with des-methyl analogs reveals ~30% reduced binding affinity in kinase inhibition studies .

Q. How can multi-step functionalization of this compound be designed for material science applications?

- Methodological Answer : Sequential functionalization leverages the iodine atom for cross-coupling (e.g., Sonogashira for alkynylation) followed by amine-directed metal coordination (e.g., Pd-catalyzed C-H activation). Orthogonal protection (e.g., Boc for amine) ensures regioselectivity. Characterization via X-ray crystallography confirms structural integrity .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.